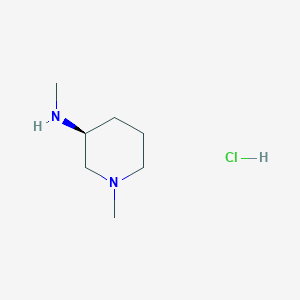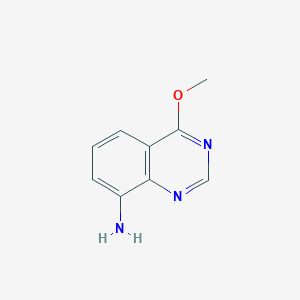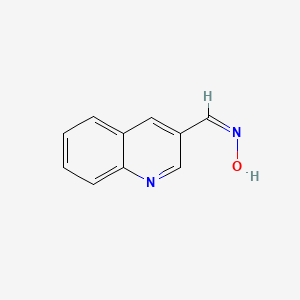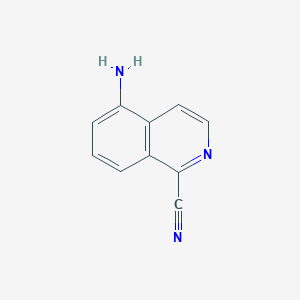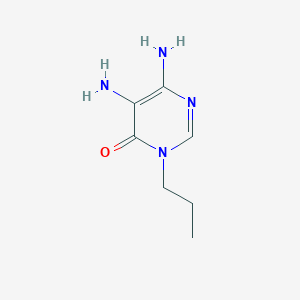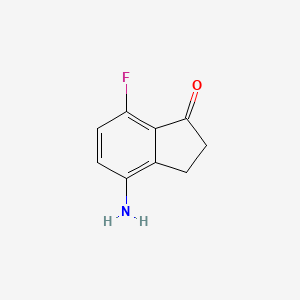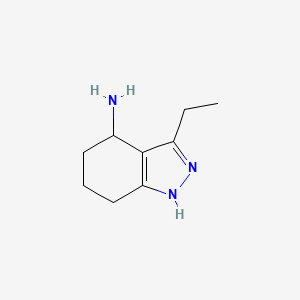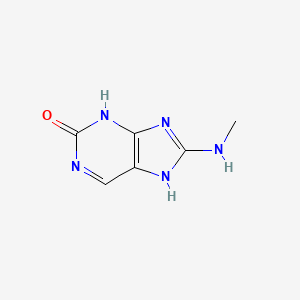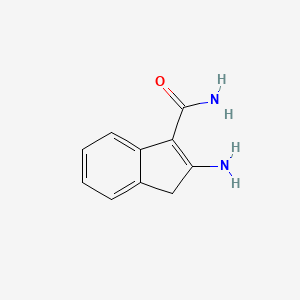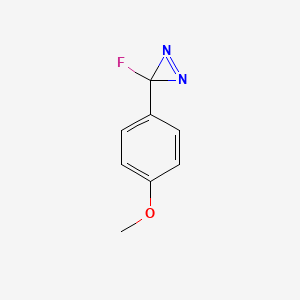
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenyl derivatives and fluorinating agents.
Formation of Diazirine Ring: The key step in the synthesis is the formation of the diazirine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom or other substituents on the diazirine ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirines.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine has a wide range of scientific research applications, including:
Chemistry: It is used as a photoaffinity label in chemical research to study molecular interactions and binding sites.
Biology: In biological research, it is employed to investigate protein-ligand interactions and enzyme mechanisms.
Industry: It is utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine involves its ability to form covalent bonds with target molecules upon activation by light or other stimuli. This property makes it a valuable tool for studying molecular interactions and identifying binding sites. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-3-(4-methoxyphenyl)propiophenone: This compound shares structural similarities with 3-Fluoro-3-(4-methoxyphenyl)-3H-diazirine but differs in its chemical properties and applications.
4’-Bromo-3’-fluoro-3-(4-methoxyphenyl)propiophenone:
Uniqueness
This compound is unique due to its diazirine ring structure, which imparts specific reactivity and photochemical properties. This makes it particularly useful in applications requiring photoactivation and covalent labeling.
Eigenschaften
CAS-Nummer |
95911-65-2 |
|---|---|
Molekularformel |
C8H7FN2O |
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
3-fluoro-3-(4-methoxyphenyl)diazirine |
InChI |
InChI=1S/C8H7FN2O/c1-12-7-4-2-6(3-5-7)8(9)10-11-8/h2-5H,1H3 |
InChI-Schlüssel |
FLCZNXNNUMANSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(N=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11915938.png)


![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
